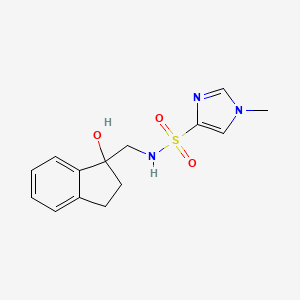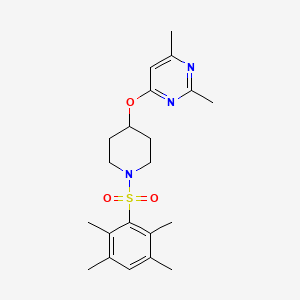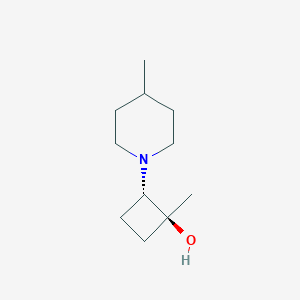
(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The compound “(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol” is mentioned in the Biological Magnetic Resonance Bank (BMRB) as a biologically relevant small molecule1. However, the specific synthesis process or analysis is not provided1.Scientific Research Applications
Cyclobutane Derivatives in Chemical Synthesis and Biological Activity
Chemical Synthesis and Structural Studies : Cyclobutane derivatives, similar in structure to “(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol,” have been extensively studied for their unique chemical properties, including their role in the formation of complex chemical structures. For instance, the synthesis of cyclobutane-containing compounds has been achieved through various chemical reactions, showcasing their versatility in creating diverse molecular architectures (Liu et al., 2017; Wang et al., 2018). These studies highlight the potential of cyclobutane derivatives in constructing complex molecules with significant synthetic interest.
Biological Activity : Cyclobutane-containing compounds have been identified to exhibit various biological activities. Research on novel natural and synthetic cyclobutane-containing alkaloids and compounds has shown antimicrobial, antibacterial, anticancer activities, among others (Dembitsky, 2007). This underscores the importance of such compounds in the development of new therapeutic agents.
Coordination Chemistry and Material Science : Cyclobutane derivatives have also found applications in coordination chemistry, where they have been used to synthesize novel coordination compounds with potential applications in material science. For example, research into the synthesis and characterization of Schiff bases derived from cyclobutane and their metal complexes has revealed their antimicrobial activities, suggesting their utility in developing antimicrobial agents (Yilmaz & Cukurovalı, 2003).
properties
IUPAC Name |
(1S,2S)-1-methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9-4-7-12(8-5-9)10-3-6-11(10,2)13/h9-10,13H,3-8H2,1-2H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDLHYVZNRAGDV-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCC2(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)[C@H]2CC[C@]2(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

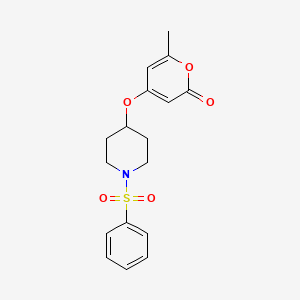
![2-[3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2665924.png)
![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2665925.png)
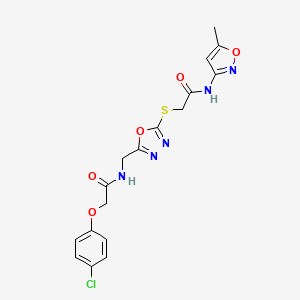
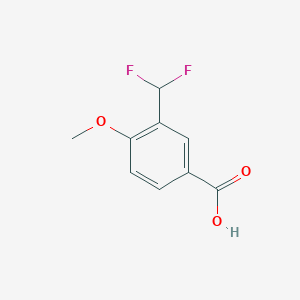
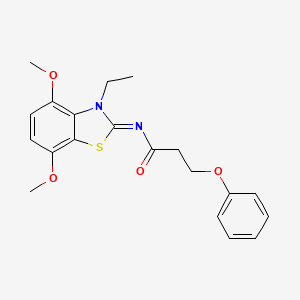
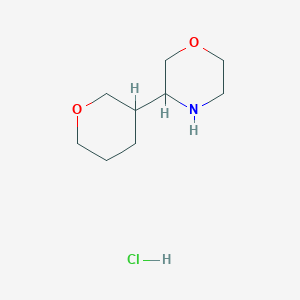
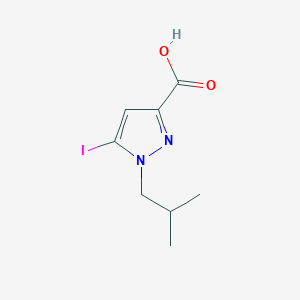
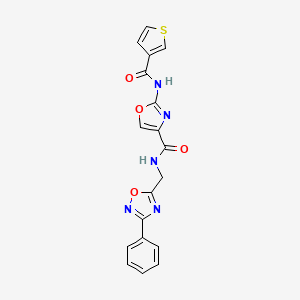
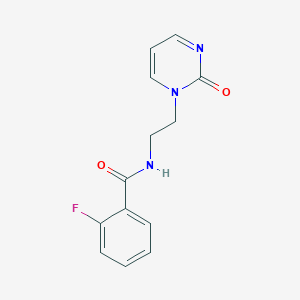
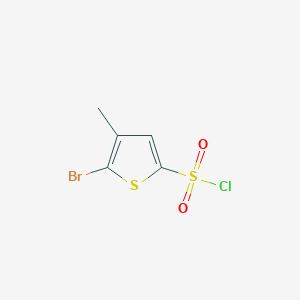
![4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide](/img/structure/B2665941.png)
